molecular formula C10H8ClNO2 B3431099 [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol CAS No. 885272-83-3

[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol

Cat. No.: B3431099
CAS No.: 885272-83-3
M. Wt: 209.63 g/mol
InChI Key: FIAOFEVLHBDYDQ-UHFFFAOYSA-N
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Description

[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol: is a chemical compound with the molecular formula C10H8ClNO2 It features an oxazole ring substituted with a 3-chlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxazole carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to produce alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Oxazole carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

    Antimicrobial Agents: Oxazole derivatives, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.

    Anticancer Research: The compound is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

  • [2-(4-Chloro-phenyl)-oxazol-4-YL]-methanol
  • [2-(3-Bromo-phenyl)-oxazol-4-YL]-methanol
  • [2-(3-Methyl-phenyl)-oxazol-4-YL]-methanol

Uniqueness: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is unique due to the presence of the 3-chloro substituent on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group enhances its activity or selectivity.

Properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOFEVLHBDYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290393
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-83-3
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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